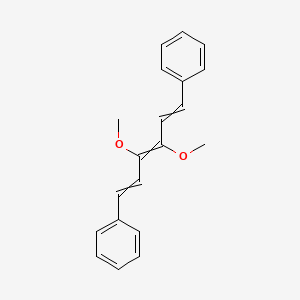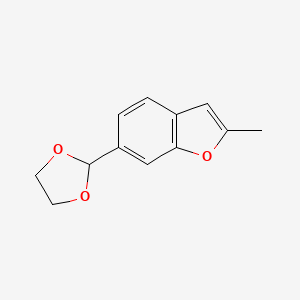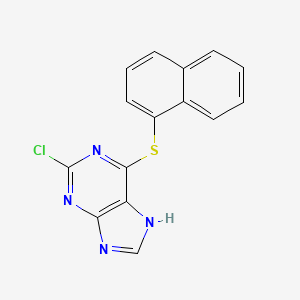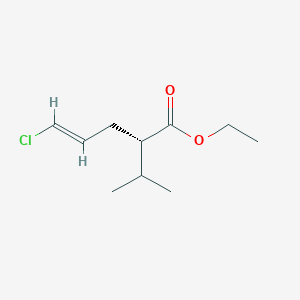
1,1'-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene is an organic compound with the molecular formula C18H16O2 It is a derivative of hexatriene, featuring two methoxy groups and two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene can be synthesized through several methods. One common approach involves the reduction coupling reaction of 3,3-dichloro-1-propenylbenzene with ferrous oxalate . Another method includes the coupling reaction of cinnamaldehyde in the presence of pyridine and titanium tetrachloride-zinc .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and coupling reactions are applicable. Industrial production would likely involve optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,1’-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a model compound for studying conjugated systems and photophysical properties.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 1,1’-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, interact with enzymes, and modulate biological pathways. Its methoxy groups and benzene rings contribute to its binding affinity and specificity towards various targets.
Comparison with Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: A structurally similar compound with two phenyl groups instead of methoxy groups.
1,3,5-Triphenylbenzene: Another related compound with three phenyl groups attached to a benzene ring.
Uniqueness: 1,1’-(3,4-Dimethoxyhexa-1,3,5-triene-1,6-diyl)dibenzene is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. These functional groups also influence its electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
607355-72-6 |
|---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(3,4-dimethoxy-6-phenylhexa-1,3,5-trienyl)benzene |
InChI |
InChI=1S/C20H20O2/c1-21-19(15-13-17-9-5-3-6-10-17)20(22-2)16-14-18-11-7-4-8-12-18/h3-16H,1-2H3 |
InChI Key |
ITQRGTYYUJEOIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(C=CC1=CC=CC=C1)OC)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)


![Ethanethioic acid, S-[(4-methylphenyl)methyl] ester](/img/structure/B12584285.png)

![Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate](/img/structure/B12584295.png)
![1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B12584306.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12584313.png)
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine](/img/structure/B12584321.png)
![1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro-](/img/structure/B12584323.png)

